molecular formula C25H14I2 B1601229 2,2'-Diiodo-9,9'-spirobi[fluorene] CAS No. 790674-48-5

2,2'-Diiodo-9,9'-spirobi[fluorene]

Cat. No.: B1601229
CAS No.: 790674-48-5
M. Wt: 568.2 g/mol
InChI Key: ZLPNGMPMRVYFPK-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two iodine atoms attached to the fluorene moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diiodo-9,9’-spirobi[fluorene] typically involves the iodination of 9,9’-spirobi[fluorene]. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an organic solvent. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production of 2,2’-Diiodo-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-Diiodo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form complex molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Palladium-Catalyzed Coupling: Reagents like palladium(II) acetate and triphenylphosphine in the presence of a base such as potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted spirobifluorene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,2’-Diiodo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:

    Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Material Science: Employed in the development of novel materials with unique optical and electronic properties.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2,2’-Diiodo-9,9’-spirobi[fluorene] involves its interaction with specific molecular targets, leading to changes in their activity. The iodine atoms play a crucial role in modulating the electronic properties of the compound, which in turn affects its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    9,9’-Spirobi[fluorene]: The parent compound without iodine substitution.

    2,2’-Dibromo-9,9’-spirobi[fluorene]: A similar compound with bromine atoms instead of iodine.

Uniqueness

2,2’-Diiodo-9,9’-spirobi[fluorene] is unique due to the presence of iodine atoms, which impart distinct electronic and steric effects. These properties make it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

2,2'-diiodo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14I2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPNGMPMRVYFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)I)C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479623
Record name 2,2'-Diiodo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790674-48-5
Record name 2,2'-Diiodo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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